7-Cyanoheptanoic acid
Overview
Description
7-Cyanoheptanoic acid is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.20 g/mol. It is a nitrile-containing fatty acid, characterized by a seven-carbon chain with a cyano group at one end and a carboxylic acid group at the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Cyanoheptanoic acid can be synthesized through the reduction of 6-cyanohexanoic acid using cobalt or nickel catalysts. This process involves the conversion of 6-cyanohexanoic acid to 7-aminoheptanoic acid, which is then further processed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic hydrogenation and subsequent purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Cyanoheptanoic acid undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amino group using hydrogenation catalysts like cobalt or nickel.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Hydrogenation Catalysts: Cobalt or nickel catalysts are commonly used for the reduction of the cyano group.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
7-Aminoheptanoic Acid: Formed through the reduction of the cyano group.
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.
Scientific Research Applications
7-Cyanoheptanoic acid has several notable applications in scientific research:
Catalysis in Organic Synthesis: It serves as a precursor in the synthesis of ω-amino acids, highlighting its importance in organic chemistry and catalysis.
Polymer Synthesis: Derivatives of this compound are used in the production of synthetic fibers like nylon 7, contributing to advancements in polymer chemistry.
Biomedical Research: Derivatives such as triheptanoin are used in the treatment of metabolic disorders and potentially epilepsy, showcasing its relevance in medical research.
Chemical Synthesis: It is used in the synthesis of various chemicals, including intermediates for prostaglandin production.
Mechanism of Action
The mechanism of action of 7-cyanoheptanoic acid involves its metabolism through β-oxidation, providing succinyl-CoA, which aids in anaplerosis – the refilling of the tricarboxylic acid cycle. This process is particularly significant in the context of metabolic disorders and epilepsy treatment.
Comparison with Similar Compounds
6-Cyanohexanoic Acid: A precursor in the synthesis of 7-cyanoheptanoic acid.
7-Aminoheptanoic Acid: A reduction product of this compound.
Triheptanoin: A triglyceride of heptanoate used in metabolic disorder treatments.
Uniqueness: this compound is unique due to its dual functionality, with both a cyano group and a carboxylic acid group, making it a versatile intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
7-cyanoheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDVJAVAYETMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314782 | |
Record name | 7-Cyanoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-22-0 | |
Record name | 7-Cyanoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Cyanoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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